2-Chloro-6-(trifluoromethyl)-9H-purine

Vue d'ensemble

Description

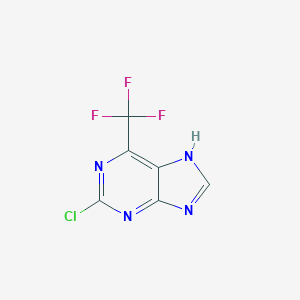

2-Chloro-6-(trifluoromethyl)-9H-purine is a heterocyclic aromatic organic compound that features a purine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods: Industrial production of 2-Chloro-6-(trifluoromethyl)-9H-purine may involve large-scale chlorination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-9H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts and bases such as potassium phosphate (K3PO4) are typically employed.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine yields an aminopurine derivative, while coupling with a boronic acid produces a biaryl compound .

Applications De Recherche Scientifique

Chemical Research Applications

Building Block for Synthesis:

2-Chloro-6-(trifluoromethyl)-9H-purine serves as a crucial intermediate in the synthesis of more complex purine derivatives. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of pharmaceutical compounds and agrochemicals .

Reactivity:

The compound can participate in several types of chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: Although less common, it can engage in redox reactions.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds.

Biological Applications

Enzyme Inhibition Studies:

In biological research, this compound is utilized as a probe to study enzyme inhibitors and biological pathways involving purine metabolism. Its structural modifications enhance binding affinity to specific enzymes, making it an effective tool in pharmacological studies .

Potential Pharmaceutical Uses:

Research indicates that derivatives of this compound may serve as selective antagonists for adenosine receptors, particularly the A3 receptor. This suggests potential applications in treating conditions such as cancer and inflammatory diseases .

Industrial Applications

Material Science:

The trifluoromethyl group confers unique properties that make this compound useful in developing advanced materials. These include polymers and coatings that require specific thermal and chemical stability .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties, indicating potential for use in developing new antibiotics .

- Binding Affinity Studies: Investigations into its interaction with biological targets have shown that modifications to the purine structure can lead to improved potency against specific enzymes involved in metabolic pathways .

Mécanisme D'action

The mechanism by which 2-Chloro-6-(trifluoromethyl)-9H-purine exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The chlorine and trifluoromethyl groups enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or modulation of their activity . The molecular pathways involved can vary depending on the specific application, but common targets include kinases and other signaling proteins .

Comparaison Avec Des Composés Similaires

2-Chloro-6-methyl-9H-purine: Similar structure but with a methyl group instead of a trifluoromethyl group.

2-Chloro-6-fluoro-9H-purine: Contains a fluorine atom at the 6-position instead of a trifluoromethyl group.

6-(Trifluoromethyl)-9H-purine: Lacks the chlorine atom at the 2-position.

Uniqueness: 2-Chloro-6-(trifluoromethyl)-9H-purine is unique due to the combined presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .

Activité Biologique

2-Chloro-6-(trifluoromethyl)-9H-purine (CAS No. 1998-64-7) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural similarities to nucleobases, which positions it as a candidate for various therapeutic applications, including anticancer and antiviral activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position of the purine ring, which significantly influences its biological activity by enhancing lipophilicity and potentially altering its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases, allowing it to integrate into nucleic acids or interact with proteins involved in cellular processes. Preliminary studies suggest that this compound may inhibit key enzymes related to DNA replication and repair, leading to apoptosis in cancer cells.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

- Anticancer Activity :

- Enzyme Inhibition :

Table 1: Anticancer Activity of Related Purine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar) | K562 (Leukemia) | 2.27 | Induces apoptosis via G2/M arrest |

| Compound B (similar) | HL-60 (Leukemia) | 1.42 | Inhibits DNA synthesis |

| Compound C (similar) | OKP-GS (Carcinoma) | 4.56 | Disrupts cell cycle |

Study Example

In a study investigating the anticancer properties of purine derivatives, it was found that compounds structurally related to this compound exhibited potent inhibitory effects on cancer cell proliferation. For example, one derivative showed an IC50 value of 1.42 μM against HL-60 cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .

Pharmacological Applications

The unique structural features of this compound suggest several pharmacological applications:

- Antiviral Agents : Given its ability to interfere with nucleic acid synthesis, there is potential for development as an antiviral drug.

- Protein Kinase Inhibitors : Its mechanism suggests utility in targeting specific kinases involved in cancer signaling pathways.

Propriétés

IUPAC Name |

2-chloro-6-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-5-13-3(6(8,9)10)2-4(14-5)12-1-11-2/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDVDSQMYOWJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173777 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-64-7 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001998647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.